molecular formula C13H16BrFN2O B13930095 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol

Cat. No.: B13930095
M. Wt: 315.18 g/mol
InChI Key: RCUBUWYQWIBMHW-UHFFFAOYSA-N
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Description

2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol typically involves multiple steps. One common method involves the reaction of 6-bromo-4-fluoro-2-methyl-1H-benzimidazole with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and a base, such as sodium acetate borohydride. The mixture is heated to around 50°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Nucleophilic Addition: The presence of the benzimidazole ring allows for nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors used in cancer treatment.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-4-fluoro-2-methyl-1H-benzimidazole
  • 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
  • 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole

Uniqueness

Compared to similar compounds, 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of the isopropyl group and the specific arrangement of bromine and fluorine atoms. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H16BrFN2O

Molecular Weight

315.18 g/mol

IUPAC Name

2-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C13H16BrFN2O/c1-7(2)17-10-6-8(14)5-9(15)11(10)16-12(17)13(3,4)18/h5-7,18H,1-4H3

InChI Key

RCUBUWYQWIBMHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(C)(C)O

Origin of Product

United States

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